molecular formula C9H12N2O2 B3120643 Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 26785-89-7

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B3120643
CAS RN: 26785-89-7
M. Wt: 180.2 g/mol
InChI Key: MJLAMGHGLJXZLT-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the linear formula C9H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 180.21 .

Scientific Research Applications

Synthetic Applications

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) has been developed as part of green chemistry research, highlighting its utility in preparing metal passivators and light-sensitive materials. This process is efficient and environmentally benign (Gu et al., 2009).

Corrosion Inhibition

Tolyltriazole, a derivative closely related to benzotriazole structures, has been reviewed for its effectiveness as a corrosion inhibitor for copper and brass in various environments, demonstrating the chemical utility of benzotriazole derivatives in material science (Walker, 1976).

Medicinal Chemistry Perspectives

Benzimidazole derivatives have been extensively reviewed for their diverse pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of the Mannich reaction in synthesizing N-methyl derivatives and various drug molecules is highlighted, underscoring the significant role of benzimidazole derivatives in medicine (Vasuki et al., 2021).

Antitumor Activity

The antitumor activity of imidazole derivatives, including benzimidazole, has been the subject of a review, presenting data on compounds that have advanced through preclinical testing. This research indicates the potential of these structures in developing new antitumor drugs (Iradyan et al., 2009).

Therapeutic Potential

A comprehensive review on the therapeutic potential of benzimidazole highlights its significance in drug discovery and development. The benzimidazole core, present in a wide array of biological agents, points towards its importance as a scaffold for developing new therapeutic compounds (Babbar et al., 2020).

Contribution to Anticancer Agents

Knoevenagel condensation products, including benzimidazole derivatives, have been reviewed for their contribution towards developing anticancer agents. This underlines the chemical reaction's role in creating biologically active molecules with potential anticancer activity (Tokala et al., 2022).

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAMGHGLJXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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